molecular formula C25H29N3O6 B12182584 3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide

3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide

Cat. No.: B12182584
M. Wt: 467.5 g/mol
InChI Key: YYWSEAOLEDRJIU-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide ( 1010909-78-0) is a complex synthetic organic compound with a molecular formula of C25H29N3O6 and a molecular weight of 467.5 g/mol . This benzamide derivative features a unique molecular architecture, combining a 3,4,5-trimethoxybenzamide moiety with a tetrahydro-2H-pyrido[4,3-b]indole system linked via a propanamide bridge. The presence of multiple methoxy groups and a fused heterocyclic system suggests potential for interesting biochemical properties and binding characteristics. Compounds with trimethoxy-substituted aromatic rings have shown research relevance in various pharmacological contexts, with some demonstrating enhanced biological activity due to improved electron distribution and binding affinity . The intricate structure of this molecule makes it a valuable intermediate or target compound for researchers in medicinal chemistry, particularly in the synthesis and development of novel heterocyclic compounds. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C25H29N3O6

Molecular Weight

467.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide

InChI

InChI=1S/C25H29N3O6/c1-31-16-5-6-19-17(13-16)18-14-28(10-8-20(18)27-19)23(29)7-9-26-25(30)15-11-21(32-2)24(34-4)22(12-15)33-3/h5-6,11-13,27H,7-10,14H2,1-4H3,(H,26,30)

InChI Key

YYWSEAOLEDRJIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the trimethoxybenzamide component through the reaction of 3,4,5-trimethoxybenzoic acid with appropriate amines under amide formation conditions. The tetrahydroindole moiety can be synthesized separately through cyclization reactions involving indole derivatives and suitable reagents. The final step involves coupling the two moieties under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the amide linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine or chlorinating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. In particular:

  • Efficacy Against Cancer Cell Lines : Research indicates that derivatives of indole and related compounds exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown low cytotoxicity against normal cells while effectively targeting cancer cells. Specific derivatives demonstrated IC50 values below 10 μM against several cancer cell lines including HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .
  • Mechanisms of Action : The mechanisms by which these compounds exert their effects include induction of apoptosis and cell cycle arrest at various phases. For example, certain derivatives were found to arrest HepG-2 cells at the G2-M phase and others at the G0-G1 phase . This suggests that the compound may interfere with critical cellular processes involved in cancer proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide has been explored through various synthetic analogs:

  • Indole Derivatives : The incorporation of indole moieties has been linked to enhanced biological activity. For instance, benzothiazole derivatives containing indole structures showed significant antitumor activity with IC50 values ranging from 0.024 to 0.88 μM .

Anti-inflammatory and Analgesic Properties

Apart from its anticancer potential, the compound's derivatives have also been investigated for their anti-inflammatory properties. Some related compounds have shown effectiveness as dual inhibitors of cyclooxygenase (COX) enzymes:

  • COX Inhibition : Compounds derived from similar scaffolds have been reported to exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), which are crucial targets in inflammation pathways . This dual action could position them as viable candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have demonstrated the therapeutic potential of compounds related to 3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide:

StudyFindings
Petri et al.Found that certain indole derivatives showed antiproliferative activity against a wide panel of human cancer lines with notable efficacy against renal cancer .
Naaz et al.Developed 1,2,3-tethered indole derivatives with potent anti-proliferative activities against prostate cancer cells .
Ma et al.Reported on benzothiazole derivatives bearing indole moieties that activated apoptosis-related pathways .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thereby exerting anti-cancer effects. Additionally, the compound may modulate signaling pathways involving kinases and other enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, molecular properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity/Properties Source Relevance
3,4,5-Trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide Pyrido[4,3-b]indole + benzamide Methoxy (x5), ketopropylene linker Hypothesized kinase inhibition (inferred) N/A (hypothetical)
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Imidazo[4,5-f]quinoline Amino, methyl Carcinogenic (2A class) Processed meat studies
4-Chloro-N'-2-(3,3-dimethyl-1,3-dihydro-2H-benzo[f]indol-2-ylidene)-3-oxopropylidene benzohydrazonamide Benzo[f]indole + benzohydrazide Chloro, dimethyl, hydrazone Anticancer (synthetic focus) Synthesis study
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide Carbazole + benzenesulfonamide Chloro, methoxy, hydroxypropyl Not reported (structural analog) Chemical database

Key Observations:

Structural Complexity vs. Simplicity :

  • The target compound’s pyridoindole core and multiple methoxy groups distinguish it from simpler heterocyclic amines like IQ, which lacks the benzamide linkage and oxygen-rich substituents. This complexity may enhance target specificity but reduce metabolic stability compared to IQ .
  • In contrast, the benzo[f]indole derivative (from ) shares a fused indole system but incorporates a hydrazone linker, which is less stable under physiological conditions than the ketopropylene spacer in the target compound.

Substituent Effects on Bioactivity: Methoxy groups in the target compound’s benzamide moiety likely improve solubility and modulate electronic effects, akin to the methoxybenzenesulfonamide in the carbazole derivative . The absence of halogen atoms (e.g., chlorine in and ) in the target compound suggests reduced electrophilicity, which could lower direct DNA-binding carcinogenicity compared to IQ or chlorinated analogs .

Hypothetical Pharmacological Potential: While IQ is a known carcinogen, the target compound’s pyridoindole-benzamide hybrid may instead exhibit kinase inhibitory activity, as seen in structurally related indole-based kinase inhibitors (e.g., staurosporine analogs).

Biological Activity

3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H28N2O5\text{C}_{22}\text{H}_{28}\text{N}_{2}\text{O}_{5}

This structure features a benzamide core with methoxy and tetrahydropyrido substituents, which may influence its biological activity.

Anticancer Properties

Research indicates that derivatives of compounds similar to 3,4,5-trimethoxy-N-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzamide exhibit significant anticancer activity. For instance:

  • Caspase Inhibition : Studies have shown that related compounds can inhibit caspases involved in apoptosis. Specifically, a derivative demonstrated a notable downregulation of active caspase-3 and caspase-9 levels compared to control groups. The concentration of active caspase-3 was reduced significantly (69.77 ng/mL), suggesting a mechanism for inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar compounds have exhibited activity against various bacterial strains, indicating that modifications in the chemical structure can enhance their efficacy against pathogens .

Neuroprotective Effects

Preliminary studies suggest that certain analogs may offer neuroprotective benefits. The presence of the tetrahydropyrido moiety is hypothesized to contribute to these effects by modulating neurotransmitter systems or providing antioxidant properties .

Study 1: Caspase Inhibition and Selectivity

A study investigated the effects of a structurally related compound on caspases involved in apoptotic pathways. The results indicated that the compound selectively inhibited caspase-3 and caspase-9 with improved efficacy compared to standard treatments. This suggests potential use in cancer therapy where apoptosis induction is desired .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, various derivatives were tested against Escherichia coli and Staphylococcus aureus. Some derivatives demonstrated significant inhibition zones compared to controls, supporting their potential as antimicrobial agents .

Research Findings Summary

Activity Mechanism Findings
AnticancerCaspase inhibitionDownregulation of active caspases
AntimicrobialBacterial inhibitionSignificant activity against E. coli and S. aureus
NeuroprotectivePotential modulation of neurotransmittersHypothesized antioxidant effects

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